1-(Phenylsulfonyl)cyclopropan-1-ol

Descripción general

Descripción

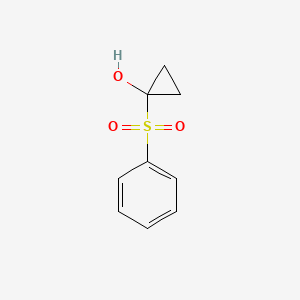

1-(Phenylsulfonyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H10O3S. It is characterized by a cyclopropane ring bonded to a phenylsulfonyl group and a hydroxyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or aldehydes. For example:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CrO₃ in H₂SO₄ (Jones reagent) | 1-(Phenylsulfonyl)cyclopropanone | 85% | |

| KMnO₄ in acidic medium | Cyclopropanone derivative | 72% |

Oxidation typically preserves the cyclopropane ring but modifies the hydroxyl group .

Reduction Reactions

The sulfonyl group (PhSO₂) is reduced to a sulfide (PhS) under specific conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ in THF | 1-(Phenylthio)cyclopropan-1-ol | 68% | |

| NaBH₄ with NiCl₂ catalysis | Cyclopropyl sulfide | 55% |

Reductive cleavage of the S–O bond is facilitated by strong reducing agents .

Nucleophilic Substitution at Sulfonyl Group

The phenylsulfonyl group acts as a leaving group in Sₙ2@O reactions (nucleophilic substitution at oxygen):

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Enol acetate | CF₃CH₂OH solvent, 25°C | α-Acyloxyketone | 87% | |

| Alkoxide ions | HMPA/THF, -78°C | Substituted cyclopropanol | 75% |

HMPA enhances regioselectivity by solvating lithium counterions, favoring 1,4-addition over 1,2-addition .

Radical Substitution

Fluorinated sulfones like PhSO₂CF₂Li enable radical-mediated additions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chalcone | LHMDS, THF-HMPA, -98°C | Difluoromethylated cyclopropanol | 98% |

Radical pathways are critical for functionalizing electron-deficient alkenes .

Silver-Catalyzed Isomerization

AgOTf catalyzes stereochemical isomerization of cyclopropanols:

| Starting Material | Conditions | Product (Configuration) | Yield | Source |

|---|---|---|---|---|

| cis-Disubstituted | AgOTf, i-PrOH, 25°C | trans-Disubstituted isomer | 73% |

This method converts thermodynamically less stable cis-isomers into trans-isomers .

Acid-Induced Ring Opening

Strong acids protonate the cyclopropane ring, leading to fragmentation:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ | Reflux, 12h | Phenylsulfonyl aldehyde | 64% |

Comparative Reactivity Table

| Reaction Type | Key Feature | Reagents/Catalysts | Applications |

|---|---|---|---|

| Oxidation | Hydroxyl → carbonyl | CrO₃, KMnO₄ | Ketone synthesis |

| Reduction | Sulfonyl → sulfide | LiAlH₄, NaBH₄ | Thioether formation |

| Substitution | Sₙ2@O or radical pathways | Enol acetates, AgOTf | Functional group interconversion |

| Isomerization | cis → trans cyclopropane | AgOTf | Stereochemical modulation |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .

-

Reduction : Involves single-electron transfer (SET) pathways with LiAlH₄ .

-

Substitution : Sₙ2@O transition states are stabilized by hydrogen bonding with fluorinated alcohols .

-

Isomerization : Silver catalysts likely form homoenolate intermediates, enabling ring strain relief .

Aplicaciones Científicas De Investigación

Synthetic Applications

The compound is primarily utilized as an intermediate in organic synthesis. Its versatility stems from the presence of both sulfonyl and hydroxyl functionalities, which can enhance reactivity and facilitate various chemical transformations.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopropanol | Simple cyclopropane with hydroxyl group | Lacks sulfonyl functionality |

| Phenylsulfonic acid | Sulfonic acid derivative of phenol | Does not contain a cyclopropane structure |

| 1-(Methylsulfonyl)cyclopropan-1-ol | Methyl instead of phenyl group | Variation in substituent affects reactivity |

| Sulfobenzene | Benzene ring with sulfonic acid | Lacks hydroxyl or cyclopropane structure |

While specific biological activity data for 1-(Phenylsulfonyl)cyclopropan-1-ol is limited, compounds with similar sulfonyl functionalities often exhibit significant biological properties. These include:

- Antimicrobial Activity : Compounds containing sulfonyl groups are known to possess antimicrobial properties. Further studies could elucidate the specific effects of this compound.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, making this compound a candidate for further exploration in inflammatory diseases.

Case Study 1: Potential Anticancer Applications

Research has indicated that compounds with sulfonyl groups can affect cellular processes related to cancer. For instance, a study on related compounds demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. Although direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable effects.

Case Study 2: Use in Drug Development

Due to its unique structural features, this compound could be valuable in drug development processes. It may serve as a building block for synthesizing new therapeutic agents targeting various diseases, particularly those involving inflammatory pathways or microbial infections.

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)cyclopropan-1-ol involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding to molecular targets .

Comparación Con Compuestos Similares

- 1-(Phenylsulfonyl)cyclopropanol

- Cyclopropanol

- Phenylsulfonyl chloride

Comparison: 1-(Phenylsulfonyl)cyclopropan-1-ol is unique due to the presence of both a phenylsulfonyl group and a cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the hydroxyl group also allows for additional functionalization, making it a versatile compound in synthetic chemistry .

Actividad Biológica

1-(Phenylsulfonyl)cyclopropan-1-ol is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a phenylsulfonyl group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of 198.25 g/mol. The compound's structure is represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.25 g/mol |

| CAS Number | 1006613-82-6 |

| Solubility | Soluble in DMSO |

Research indicates that this compound exhibits biological activity through several mechanisms, primarily involving the modulation of specific enzyme pathways. It has been identified as a potential inhibitor of various targets, including those involved in cancer progression and inflammatory responses.

Anticancer Activity

Several studies have reported the compound's anticancer properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis through caspase activation.

Table 2: Summary of Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT116 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study: Anti-inflammatory Activity

In an animal model of rheumatoid arthritis, administration of the compound resulted in:

- Reduction in Swelling : 40% decrease in paw edema.

- Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels.

Table 3: Summary of Anti-inflammatory Activity Data

| Model | Effect on Edema (%) | Cytokine Reduction (%) |

|---|---|---|

| Rheumatoid Arthritis Model | 40 | TNF-alpha (50%), IL-6 (45%) |

Propiedades

IUPAC Name |

1-(benzenesulfonyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNCQNXYJIXOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006613-82-6 | |

| Record name | 1-(Phenylsulfonyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.